(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 13039-93-5
VCID: VC20976825
InChI: InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8-,9+/m1/s1
SMILES: CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C
Molecular Formula: C11H18O5
Molecular Weight: 230.26 g/mol

(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

CAS No.: 13039-93-5

Cat. No.: VC20976825

Molecular Formula: C11H18O5

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde - 13039-93-5

Specification

CAS No. 13039-93-5
Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
IUPAC Name (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Standard InChI InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8-,9+/m1/s1
Standard InChI Key VFGWJIQTAFPNQZ-HLTSFMKQSA-N
Isomeric SMILES CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)C=O)C
SMILES CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C
Canonical SMILES CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C

Introduction

(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a complex organic compound characterized by its unique stereochemistry and structural features. It is a derivative of arabinose, a pentose sugar, and features isopropylidene groups that protect the hydroxyl groups of the sugar, making it a valuable intermediate in organic synthesis, particularly in carbohydrate chemistry.

Structural Features

This compound belongs to the class of dioxolanes and is notable for its specific configuration and functional groups. The presence of two dimethyl-1,3-dioxolane rings and an aldehyde group contributes to its potential biological activities and synthetic utility.

Key Structural Elements:

  • Stereochemistry: The compound has a specific stereochemical arrangement, with (4S,5R) and (4R) configurations.

  • Functional Groups: It contains two isopropylidene groups and an aldehyde group.

  • Molecular Formula: C11H18O5.

  • Molecular Weight: 230.26 g/mol.

Synthesis and Mechanism of Action

The synthesis of this compound can be carried out from d-gluconolactone without chromatographic purification, highlighting its efficiency in carbohydrate chemistry. The compound interacts with its targets through processes that may involve allylation, affecting the synthesis of higher carbon sugars.

Synthesis Pathway:

  • Starting Material: d-Gluconolactone.

  • Reaction Conditions: Typically involves aqueous media.

  • Product: (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.

Biological Activity and Applications

While specific biological activities of this compound are not extensively documented, its structural features suggest potential applications in carbohydrate chemistry and possibly in biomedical fields. The protection of hydroxyl groups by isopropylidene groups makes it useful in selective synthetic applications.

Potential Applications:

  • Carbohydrate Synthesis: Useful in the preparation of carbohydrate aldehydes.

  • Biomedical Sector: May have roles in impeding viral duplication and improving blood glucose profiles, though further research is needed.

Comparison with Similar Compounds

Similar compounds, such as 2,3:4,5-Di-O-isopropylidene-D-ribose and 2,3:4,5-Di-O-isopropylidene-D-xylose, also feature protected hydroxyl groups but differ in their sugar backbone and stereochemistry.

Comparison Table:

CompoundStereochemistryFunctional GroupsBiological Activity
(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde(4S,5R), (4R)Isopropylidene, AldehydePotential in carbohydrate synthesis
2,3:4,5-Di-O-isopropylidene-D-riboseVariesIsopropylideneAntiviral properties
2,3:4,5-Di-O-isopropylidene-D-xyloseVariesIsopropylideneAntimicrobial effects

Future Research Directions

Further studies are necessary to fully elucidate the pharmacological profile and mechanisms of action of (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde. This could involve exploring its interactions with biological targets and assessing its potential in therapeutic applications.

Potential Research Areas:

  • Biological Interactions: Investigate how the compound interacts with enzymes or receptors.

  • Therapeutic Applications: Explore potential roles in antiviral or antidiabetic therapies.

Given the limitations in available literature from reliable sources, additional research is required to comprehensively understand the biological activities and applications of this compound.

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